1-[2-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride
Overview
Description
1-[2-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. This compound is characterized by the presence of a phenyl group attached to a three-carbon chain, which is further substituted with a piperidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[2-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(3-methyl-1-piperidinyl)butanol and 2-bromoacetophenone.
Reaction Conditions: The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the alcohol group of 4-(3-methyl-1-piperidinyl)butanol. This generates a nucleophile that can attack the electrophilic carbon of 2-bromoacetophenone.
Formation of the Intermediate: The nucleophilic substitution reaction results in the formation of an intermediate compound, which is then subjected to further reaction conditions to yield the final product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[2-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles, such as amines or thiols.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to cellular signaling and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-[2-[4-(3-Methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride can be compared with other similar compounds, such as:
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: This compound is an impurity in the synthesis of Etoricoxib, a specific inhibitor of COX-2.
1-Acetyl-3-methylpiperidine: This compound is similar in structure but has different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[4-(3-methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-15-8-7-12-19(14-15)11-5-6-13-21-18-10-4-3-9-17(18)16(2)20;/h3-4,9-10,15H,5-8,11-14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAYNHNLRAGOTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCCOC2=CC=CC=C2C(=O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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